molecular formula C18H18N6O B2626437 (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097858-78-9

(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2626437
CAS RN: 2097858-78-9
M. Wt: 334.383
InChI Key: ABKDRGVAFHHWQY-UHFFFAOYSA-N
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Description

Pyrazoles and triazoles are classes of compounds that contain nitrogen atoms in a five-membered ring. They are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of pyrazole and triazole derivatives often involves the reaction of amines with carbonyl compounds . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of pyrazoles and triazoles involves a five-membered ring with nitrogen atoms. In the case of imidazole, it contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles and triazoles are diverse due to the presence of nitrogen atoms in the ring. These compounds can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Pyrazoles and triazoles are generally stable compounds. They are often white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Crystal Structure

Compounds containing pyrazole and triazole rings have been synthesized and their crystal structures analyzed to understand their molecular geometries and potential for further chemical modification. For instance, Cao et al. (2010) synthesized a compound with a pyrazolyl-triazolyl methanone structure and characterized it using NMR, MS, IR spectra, and X-ray diffraction, highlighting the compound's triclinic crystal structure and providing a basis for further structural analysis and application exploration Cao et al., 2010.

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of compounds featuring pyrazole and pyridinyl methanone moieties, demonstrating significant antimicrobial activity against a range of pathogens. This study shows the potential of such compounds in developing new antimicrobial agents Kumar et al., 2012.

Antiviral and Antitumoral Activity

Jilloju et al. (2021) discovered triazolothiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activities. These compounds were synthesized starting from various precursors, indicating the potential for structural optimization towards specific biological activities Jilloju et al., 2021.

Antibacterial and Antifungal Screening

Research on novel thiazolyl pyrazole and benzoxazole compounds by Landage et al. (2019) involved the synthesis and characterization of these compounds, followed by screening for antibacterial activities. The study underscores the utility of incorporating pyrazole and benzoxazole units for developing antimicrobial agents Landage et al., 2019.

Microwave-assisted Synthesis and Biological Activity

Ashok et al. (2017) explored the microwave-assisted synthesis of phenylpyrazolyl methanones with antibacterial and antifungal activities. The rapid synthesis method coupled with the compounds' bioactivity highlights the potential for efficient development of new antimicrobial agents Ashok et al., 2017.

Mechanism of Action

The mechanism of action of pyrazole and triazole derivatives can vary widely depending on the specific compound and its biological target. Some derivatives have shown antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards of pyrazole and triazole derivatives can vary widely depending on the specific compound. Some derivatives may be harmful if swallowed .

Future Directions

The future directions in the research of pyrazole and triazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities. These compounds have shown promise in a wide range of applications, from medicinal chemistry to materials science .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(14-3-1-4-15(9-14)23-8-2-7-19-23)22-10-16(11-22)24-12-17(20-21-24)13-5-6-13/h1-4,7-9,12-13,16H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKDRGVAFHHWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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